Micranthine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36104-64-0 |
|---|---|
Molecular Formula |
C34H32N2O5 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(8R,21R)-27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol |
InChI |
InChI=1S/C34H32N2O5/c1-36-12-10-22-17-31(38-2)33-34-32(22)26(36)14-19-3-6-23(7-4-19)39-28-15-20(5-8-27(28)37)13-25-24-18-30(41-34)29(40-33)16-21(24)9-11-35-25/h3-8,15-18,25-26,35,37H,9-14H2,1-2H3/t25-,26-/m1/s1 |
InChI Key |
AFGMWONXXNDGGE-CLJLJLNGSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(O3)C=C8CCN7)O4)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7)O4)O)OC |
Origin of Product |
United States |
Botanical and Biogeographical Sourcing of Micranthine
Primary Plant Genera and Species Identification
The quest to identify the botanical origins of micranthine has led researchers to a select group of plants, primarily within the family Atherospermataceae. Detailed phytochemical analyses have pinpointed specific species as the principal producers of this alkaloid.
Daphnandra Species as Key Botanical Sources (e.g., Daphnandra micrantha)
The genus Daphnandra stands out as the most significant botanical source of this compound. The compound was first isolated from the bark of Daphnandra micrantha (Tul.) Benth., an Australian native tree. vulcanchem.comdrugfuture.com This species, commonly known as the socketwood or Manning River socketwood, is a rainforest tree found in eastern Australia. wikipedia.org Research dating back to 1914 first identified this compound as a minor alkaloid in the bark of this plant. drugfuture.com Subsequent studies have reaffirmed D. micrantha as a primary source, with one investigation obtaining this compound as the sole alkaloidal constituent from a specimen grown in Queensland. researchgate.net
The genus Daphnandra itself is endemic to Australia, comprising six species of shrubs and trees found in Queensland and New South Wales. nsw.gov.au While D. micrantha is a well-documented source, other species within the genus have also been subject to phytochemical investigation. For instance, Daphnandra apatela, the socketwood or light yellowwood, was formerly considered synonymous with D. micrantha but has since been recognized as a distinct species. wikipedia.org Similarly, Daphnandra johnsonii, the Illawarra socketwood, was also previously classified under D. micrantha. wikipedia.org These taxonomic revisions highlight the importance of precise species identification in the study of natural products like this compound.
Table 1: Key Daphnandra Species Associated with this compound
| Species Name | Common Name(s) | Key Identifying Characteristics |
| Daphnandra micrantha | Socketwood, Manning River Socketwood | Small to medium-sized tree; leaves 7 to 17 cm long with finely toothed margins; midrib sunken on the upper surface. wikipedia.orgnsw.gov.au |
| Daphnandra apatela | Socketwood, Light Yellowwood, Canary Socketwood | Medium to large tree; bark contains alkaloids; larger branchlets form a "ball-and-socket" joint with the main trunk. wikipedia.org |
| Daphnandra johnsonii | Illawarra Socketwood | Rare rainforest tree; found in the Illawarra district of eastern Australia. wikipedia.org |
Documentation of this compound in Laurelia sempervirens
Beyond the Daphnandra genus, this compound has also been documented in Laurelia sempervirens (Ruiz & Pav.) Tul. uchile.cl This evergreen tree, commonly known as Peruvian nutmeg, Chilean laurel, or tihue, belongs to the same family, Atherospermataceae. wikipedia.org It is endemic to Chile and holds cultural significance as the ritual tree of the Huilliche people. wikipedia.org The presence of bisbenzylisoquinoline alkaloids, the class to which this compound belongs, is a known characteristic of the genus Laurelia. researchgate.net The essential oils of Laurelia sempervirens have also been a subject of scientific interest for their chemical composition and potential biological activities. nih.gov
Ancillary Botanical Sources (e.g., Rauwolfia serpentina, Strophanthus wallichii)
While the primary sources of this compound are concentrated within the Atherospermataceae family, the broader search for alkaloids has led to the investigation of numerous other plant species. However, based on available research, Rauwolfia serpentina and Strophanthus wallichii are not confirmed sources of this compound.
Rauwolfia serpentina, also known as Indian snakeroot or Sarpagandha, is a well-known medicinal plant from the Apocynaceae family. nih.govstmjournals.com Its roots are a source of a wide array of indole (B1671886) alkaloids, such as reserpine (B192253) and ajmaline, which have been extensively studied for their pharmacological properties. researchgate.netnih.gov While rich in alkaloids, the phytochemical profile of R. serpentina is dominated by the indole class, and there is no evidence to suggest it produces bisbenzylisoquinoline alkaloids like this compound. nih.gov
Similarly, Strophanthus wallichii, a member of the Apocynaceae family, is recognized for producing toxic alkaloids and cardiac glycosides. wikipedia.org This scrambling shrub, native to a region spanning from Northeast India to Southern China and the Malaysian Peninsula, has been investigated for its phytochemical constituents, with compounds like DL-tetrahydropalmatine being identified. kew.orgresearchgate.net However, the alkaloid profile of Strophanthus species is distinct from that of the this compound-producing plants.
Geographic Distribution and Endemism of this compound-Producing Flora
The geographical distribution of this compound is directly tied to the native habitats of its source plants. The primary genus, Daphnandra, is endemic to the eastern rainforests of Australia, specifically in the states of Queensland and New South Wales. nsw.gov.auontosight.ai Daphnandra micrantha is notably restricted to the Manning and Hastings River valleys in New South Wales. wikipedia.org Daphnandra apatela has a broader distribution, from the Watagan Mountains in New South Wales to near Gladstone in Queensland. wikipedia.org The rare Daphnandra johnsonii is confined to the Illawarra district of eastern Australia. wikipedia.orgnaturemapr.org The specific and sometimes restricted distribution of these species underscores the localized natural occurrence of this compound.
Laurelia sempervirens, the other confirmed source of this compound, has a distinct geographical range, being endemic to Chile. It typically grows at latitudes between 34° and 41° South in warm, humid, and frost-free or very mild frost climates. wikipedia.orgtheferns.info
Phytochemical Variation and Influencing Factors on this compound Content
The concentration and even the presence of secondary metabolites like this compound in plants can be influenced by a variety of factors. These can include genetic makeup, geographical location, climate, soil conditions, and the developmental stage of the plant. sabraojournal.org The variation in phytochemical composition is a well-documented phenomenon in medicinal plants and can have significant implications for their use. academicjournals.orgphytojournal.comnih.gov Seasonal changes have also been shown to affect the phytochemical profile and biological activities of plant extracts. mdpi.com
Infraspecific Chemotaxonomic Differentiation
Chemotaxonomy utilizes the chemical constituents of plants as a tool for classification and understanding evolutionary relationships. The presence of specific classes of compounds, such as alkaloids, can be a defining characteristic of a particular plant family or genus. researchgate.net The distribution of different types of alkaloids within the Atherospermataceae, for instance, provides insights into the relationships between its various genera. researchgate.net
The variation in the alkaloid profiles between different species within the Daphnandra genus is an example of infraspecific chemotaxonomic differentiation. The fact that D. apatela and D. johnsonii were once considered varieties of D. micrantha and are now recognized as distinct species points to the role that subtle chemical differences, alongside morphological ones, can play in taxonomic classification. wikipedia.orgwikipedia.org This differentiation is crucial for accurately identifying and sourcing plant material for phytochemical research and potential applications. The study of mycotoxin profiles in fungi also demonstrates how chemical signatures can be used to differentiate between closely related species. frontiersin.org Similarly, variations in the chemical composition of plants like Achillea alpina can have chemotaxonomic significance. researchgate.net
Environmental and Cultivation Parameters Affecting Alkaloid Accumulation
The concentration and accumulation of secondary metabolites in plants, including alkaloids like this compound, are significantly influenced by a combination of genetic factors and external environmental conditions. wur.nl While specific research detailing the precise effects of environmental and cultivation parameters on this compound accumulation is limited, general principles of alkaloid production in plants provide a framework for understanding potential influencing factors. numberanalytics.comresearchgate.net
The production of alkaloids is a plant's chemical response to both biotic and abiotic stresses. researchgate.net These environmental cues can include light intensity, temperature, water availability, and soil nutrient composition. wur.nlnumberanalytics.com Plants can regulate the biosynthesis of these compounds to adapt and defend themselves against herbivores and pathogens. numberanalytics.comresearchgate.net
For the genera known to produce this compound, some general environmental observations have been made. In the case of Achillea micrantha, field studies have noted its growth in regions with an annual average rainfall between 345 mm and 399 mm and in soils ranging from sandy loam to silty clay loam. cabidigitallibrary.orgresearchgate.net It is well-established that the quantities of active compounds, including alkaloids and flavonoids, within different Achillea species vary based on ecological factors and climatic conditions across different geographical locations. ijwhr.net
Regarding Daphnandra species, early reports highlighted a remarkably high total alkaloid content in the bark, and it has been suggested that 'local botanical variation' could account for differences in alkaloid profiles, a factor likely tied to environmental variables. researchgate.netliverpool.ac.uk Similarly, studies on Laurelia species have focused on identifying their alkaloid constituents rather than quantifying the impact of environmental conditions on their yield. researchgate.netbioline.org.br
In a controlled cultivation setting, these environmental factors can be manipulated to potentially enhance alkaloid yield. Key parameters that generally affect alkaloid production include:
Nutrient Availability: Nitrogen is a fundamental component of alkaloids, and its availability in the soil can directly impact production rates. wur.nl Fertilization strategies that optimize nitrogen, phosphorus, and potassium can influence both plant growth and the concentration of active principles. wur.nl
Light: The intensity and duration of light exposure can affect alkaloid synthesis, though the effect can be species-dependent, with some plants favoring high light and others preferring shade. wur.nl
Temperature: There is typically an optimal temperature range for both plant growth and the production of specific alkaloids. wur.nl
Water Stress: While sufficient water is crucial for plant life, mild drought stress has been known in some cases to trigger an increase in secondary metabolite production as a defense response. Conversely, excessive rainfall can sometimes lead to a decrease in alkaloid content by washing compounds out of the plant. wur.nl
The following table summarizes the general environmental factors known to influence alkaloid accumulation and specific observations related to this compound-producing genera.
Table 2: Environmental Parameters Affecting Alkaloid Accumulation
| Parameter | General Effect on Alkaloid Production | Genus-Specific Observations |
|---|---|---|
| Soil Type & Nutrients | The chemical constitution of the soil is a critical factor. wur.nl Nitrogen availability is often a limiting factor for alkaloid synthesis. wur.nl | Achillea micrantha has been observed in sandy loam to silty clay loam soils. cabidigitallibrary.orgresearchgate.net |
| Water Availability | Precipitation levels can impact alkaloid concentration; excess rain may wash out alkaloids, while drought can induce stress-related production. wur.nl | Achillea micrantha is found in regions with 345-399 mm of annual rainfall. cabidigitallibrary.orgresearchgate.net |
| Temperature | An optimal temperature range exists for both plant growth and alkaloid synthesis. wur.nl | No specific data available for this compound-producing species. |
| Light | Light intensity can have a favorable or inhibitory effect on alkaloid content, depending on whether the species is "light-loving" or "shade-loving". wur.nl | No specific data available for this compound-producing species. |
| Geographical Location | Climatic conditions and other ecological factors associated with different regions lead to variations in chemical composition. ijwhr.net | Variations in active compounds are noted among Achillea species from different regions. ijwhr.net 'Local botanical variation' is suggested for Daphnandra. researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Daphnandrine |
| Daphnoline (B1202461) |
| Berbamine |
| Repanduline |
Biosynthetic Pathways and Precursor Integration of Micranthine
Elucidation of Common Alkaloid Biosynthetic Precursors
The foundational building blocks for micranthine are derived from primary metabolism, specifically through the shikimate pathway, which provides the aromatic amino acid precursors essential for the vast diversity of benzylisoquinoline alkaloids. nih.gov
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), into chorismate. Chorismate is the final product of the shikimate pathway and serves as a critical branch-point metabolite, directing carbon flow into the synthesis of various primary and secondary metabolites. For the biosynthesis of this compound, the key metabolite derived from this pathway is L-tyrosine. It has been estimated that a significant portion of all carbon fixed by plants is channeled through this pathway, highlighting its importance in generating precursors for compounds like alkaloids.
The biosynthesis of all benzylisoquinoline alkaloids, including the monomeric units of this compound, begins with L-tyrosine. nih.gov Tyrosine serves a dual role, providing the carbon skeletons for both halves of the initial benzylisoquinoline structure.
The pathway proceeds as follows:
Formation of Dopamine (B1211576) and 4-hydroxyphenylacetaldehyde: L-tyrosine is converted into two different molecules. One molecule of L-tyrosine is hydroxylated to L-DOPA, which is then decarboxylated by a tyrosine/dopa decarboxylase (TYDC) to yield dopamine. A second molecule of L-tyrosine is converted to 4-hydroxyphenylacetaldehyde.
The Pictet-Spengler Condensation: Dopamine and 4-hydroxyphenylacetaldehyde undergo a stereospecific condensation reaction catalyzed by norcoclaurine synthase (NCS). This reaction forms the central precursor to all isoquinoline (B145761) alkaloids, (S)-norcoclaurine.
Functional Group Modifications: Following the formation of (S)-norcoclaurine, a series of enzymatic modifications occur, including O-methylation, N-methylation, and hydroxylation, to produce various benzylisoquinoline intermediates. For bisbenzylisoquinoline alkaloids like this compound, the key monomeric precursor is typically (S)-N-methylcoclaurine, which is formed through the action of O-methyltransferases (OMTs) and an N-methyltransferase (NMT).
Table 1: Key Precursors in the Biosynthesis of Benzylisoquinoline Alkaloid Monomers
| Precursor Molecule | Origin | Role in Pathway |
| L-Tyrosine | Shikimate Pathway | Primary precursor for both dopamine and 4-hydroxyphenylacetaldehyde |
| Dopamine | Derived from L-Tyrosine | Provides the isoquinoline portion of the core structure |
| 4-hydroxyphenylacetaldehyde | Derived from L-Tyrosine | Provides the benzyl (B1604629) portion of the core structure |
| (S)-Norcoclaurine | Condensation Product | The central intermediate for all benzylisoquinoline alkaloids |
| (S)-N-Methylcoclaurine | Modified (S)-Norcoclaurine | The direct monomeric precursor for oxidative coupling to form bisBIAs |
Enzymatic Mechanisms in this compound Biogenesis
The defining structural feature of this compound is its dimeric nature, where two benzylisoquinoline units are linked by two diaryl ether bonds. The formation of these bonds is achieved through highly specific enzymatic reactions.
The dimerization of the two benzylisoquinoline monomers is the pivotal step in bisBIA biosynthesis. This is achieved through an intermolecular oxidative phenol (B47542) coupling reaction. oup.com In this process, phenoxy radicals are generated from the two monomeric precursors, which then couple to form a C-O-C (diaryl ether) bond.
Research on related bisBIAs has shown that these highly regio- and stereoselective reactions are catalyzed by specific cytochrome P450 enzymes. oup.comoup.com The CYP80 family of enzymes is particularly important in this regard. For instance, berbamunine (B191780) synthase (CYP80A1) from Berberis stolonifera catalyzes the formation of a single diaryl ether bond between two molecules of (S)-N-methylcoclaurine. The formation of this compound, with its two ether bridges, likely involves a similar or a series of such CYP80-catalyzed oxidative coupling events to form the complete macrocyclic structure.
Oxidative cyclization is the fundamental mechanism through which the phenol coupling occurs. nih.gov The process can be described as an enzyme-catalyzed oxidation that generates a radical on the phenolic ring of each benzylisoquinoline monomer. These radicals are then coupled to forge the new ether linkage, resulting in the cyclization that forms the macrocyclic core of the final alkaloid. The enzyme, likely a specific cytochrome P450, controls the precise location of the coupling (regioselectivity) to ensure that only the correct isomers are formed. This enzymatic control is crucial for overcoming the chemical challenge that non-enzymatic phenol coupling would otherwise produce a mixture of several different products. chemrxiv.org
Table 2: Key Enzymes and Reactions in Benzylisoquinoline Alkaloid Biosynthesis
| Enzyme/Enzyme Class | Reaction Type | Substrate(s) | Product(s) |
| Tyrosine/Dopa Decarboxylase (TYDC) | Decarboxylation | L-Tyrosine, L-DOPA | Tyramine, Dopamine |
| Norcoclaurine Synthase (NCS) | Pictet-Spengler Condensation | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine |
| O-Methyltransferase (OMT) | Methylation | (S)-Norcoclaurine | (S)-Coclaurine |
| N-Methyltransferase (NMT) | Methylation | (S)-Coclaurine | (S)-N-Methylcoclaurine |
| Cytochrome P450 (e.g., CYP80 family) | Oxidative Phenol Coupling | Two Benzylisoquinoline Monomers | Bisbenzylisoquinoline Alkaloid |
Compartmentalization and Regulation of this compound Biosynthesis within Plant Systems
The biosynthesis of complex alkaloids like this compound is a highly organized process within the plant, involving coordination across different cell types and subcellular compartments. This spatial separation, or compartmentalization, is essential for regulating metabolic flux, preventing the interference of intermediates with other cellular processes, and sequestering potentially toxic final products.
The early steps of the pathway, starting from tyrosine, are believed to occur in the cytoplasm. Subsequent enzymatic reactions, particularly the oxidative coupling steps catalyzed by membrane-bound cytochrome P450 enzymes, are associated with the endoplasmic reticulum. Specific enzymes and intermediates may also be localized within transport vesicles. The final alkaloid products are typically transported and stored in the cell vacuole, which serves as a safe storage site and protects the rest of the cell from the biological activity of the compounds.
The entire biosynthetic pathway is also subject to tight genetic regulation. The expression of the necessary biosynthetic genes is controlled by specific transcription factors, such as those from the basic helix-loop-helix (bHLH) family, which have been shown to regulate isoquinoline alkaloid biosynthesis. nih.gov The activity of these regulatory proteins is, in turn, influenced by developmental cues (e.g., tissue type, age of the plant) and environmental stimuli (e.g., pathogen attack, wounding), ensuring that alkaloids are produced in the right place, at the right time, and in the appropriate amounts to serve their ecological functions, such as defense.
Structural Elucidation and Characterization of Micranthine
Advanced Spectroscopic and Spectrometric Methodologies
Modern analytical chemistry relies heavily on spectroscopic and spectrometric techniques to unravel the intricate structures of organic molecules. These methods probe the interactions of molecules with electromagnetic radiation and electric/magnetic fields to provide detailed structural insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. By observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information about the chemical environment of each atom within a molecule.
For a complex alkaloid like Micranthine, a suite of NMR experiments would be employed:
¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin splitting patterns.
¹³C NMR: This technique reveals the number of unique carbon atoms in the molecule, providing a count of the carbon skeleton.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) identifies protons that are coupled (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key, as it shows correlations between protons and carbons that are two or three bonds away, allowing the connection of different molecular fragments.
While a 200 MHz NMR spectrum in deuterated chloroform (B151607) has been mentioned in the context of a this compound-type alkaloid, specific, detailed spectral data for this compound is not widely available in the public domain. ndl.go.jp
High-Resolution Mass Spectrometry (HRMS) is an essential technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its exact molecular formula. libretexts.orgchemguide.co.uk Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. chemguide.co.uk This high precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. libretexts.org
For a this compound-type alkaloid, a molecular ion peak ([M]⁺) was observed at an m/z of 592. ndl.go.jp HRMS would provide a highly accurate mass for this ion, allowing researchers to use software to generate a list of possible molecular formulas that fit within a narrow mass tolerance (typically <5 ppm). This information, combined with data from other techniques like NMR, confirms the elemental composition.
Mass spectrometry also provides structural information through fragmentation patterns. The observed fragmentation of the this compound-type structure provides clues to its constituent parts. ndl.go.jp
| m/z Value | Designation | Significance |
|---|---|---|
| 592 | [M]⁺ (Molecular Ion) | Represents the mass of the intact molecule. |
| 365 | Base Peak | Result of benzylic cleavage, indicating a key structural fragment. |
| 227 | Fragment Ion | Represents another significant portion of the molecule resulting from cleavage. |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. wikipedia.org The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be generated. wikipedia.orgnih.gov
This map allows for the precise determination of the spatial coordinates of every atom in the molecule, confirming its connectivity and, crucially, its absolute stereochemistry. wikipedia.org While this method provides unambiguous structural proof, it is contingent upon the ability to grow a suitable crystal of the compound, which can be a significant challenge. libretexts.org Currently, specific X-ray crystallographic data for this compound are not available in published literature.
Determination of Stereochemical Configuration
Most complex natural products, including alkaloids, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the correct three-dimensional arrangement of atoms, or stereochemistry, is critical as different stereoisomers can have vastly different biological activities.
The absolute configuration describes the exact spatial arrangement of atoms or groups at a stereocenter. libretexts.org This is commonly designated using the Cahn-Ingold-Prelog (R/S) priority rules. libretexts.org While X-ray crystallography is the gold standard for determining absolute configuration, chiroptical methods like Circular Dichroism (CD) spectroscopy are also valuable.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum can often be correlated to a specific absolute configuration based on empirical rules or comparison with known compounds. For a this compound-type alkaloid, the CD spectrum reportedly shows a positive Cotton effect at 222 nm, which is indicative of an S configuration at the relevant stereocenter. ndl.go.jp The designation (4aR,16aR) serves as a representative example of how absolute configuration is formally notated, though the specific configuration for this compound would need to be confirmed through rigorous experimental analysis.
The preferred conformation of a molecule in solution is often investigated using NMR spectroscopy. By analyzing coupling constants and through-space interactions via the Nuclear Overhauser Effect (NOE), the relative orientation of different parts of the molecule can be determined. Computational modeling, using methods like Density Functional Theory (DFT), is also employed to calculate the energies of different possible conformations and predict the most stable arrangement. beilstein-journals.org Specific studies on the conformational analysis and flexibility of this compound are not currently described in the available literature.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Deuterated Chloroform |
Identification and Characterization of Natural this compound Isomers and Analogues
The structural complexity and diversity of Daphniphyllum alkaloids, including this compound, have led to the isolation and characterization of numerous natural isomers and analogues. These compounds, often co-occurring in the same plant species, typically feature variations in their intricate polycyclic skeletons, substitution patterns, and stereochemistry. Research in this area has been crucial for understanding the biosynthetic pathways of these alkaloids and exploring their structure-activity relationships.
The genus Daphniphyllum is renowned for producing a rich array of structurally unique and complex alkaloids, with over 350 identified to date. mdpi.com These natural products are broadly classified into several distinct skeletal types, and the co-occurrence of multiple related alkaloids within a single plant is a common characteristic. This chemical diversity strongly indicates the presence of a divergent biosynthesis process, leading to a variety of isomers and analogues of core structures like that of this compound.
Investigations into various Daphniphyllum species have consistently yielded new additions to this extensive family of alkaloids. For instance, studies on Daphniphyllum calycinum have led to the isolation of novel alkaloids, showcasing the ongoing discovery of new structural variations within this genus. nih.gov The structural elucidation of these compounds relies heavily on advanced spectroscopic techniques, particularly 2D NMR and mass spectrometry, to unravel their complex three-dimensional arrangements. nih.gov
Table 1: Representative Daphniphyllum Alkaloids and their Structural Classification
| Alkaloid Type | Key Structural Features | Representative Compounds |
| Daphniphylline-type | Possess a C22 carbon core, often with a C8 side chain. d-nb.info | Daphniphylline, Secodaphniphylline |
| Yuzurimine-type | Typically contain 22 carbon atoms in their core structure. d-nb.info | Yuzurimine (B1675894), Yuzurimine E, Yuzurimic Acid B |
| Calyciphylline-type | A subclass with distinct polycyclic frameworks. | Calyciphylline N |
| Daphnilactone A-type | Characterized by a specific lactone functionality. | Daphnilactone A |
| Daphnilactone B-type | Another class of lactone-containing alkaloids. | Daphnilactone B |
Table 2: Research Findings on the Isolation of Novel Daphniphyllum Alkaloids
| Plant Source | Isolated Alkaloids | Key Findings | Reference |
| Daphniphyllum calycinum | 17-hydroxyhomodaphniphyllic acid, daphcalycinosidine C, yuzurimine E, yuzurimic acid B | Four new alkaloids were isolated and their structures determined by spectroscopic analysis. | nih.gov |
| Daphniphyllum macropodum | Daphmacrodins A and B | Two new daphnicyclidin-type alkaloids were identified. | |
| Daphniphyllum angustifolium | Daphnioldhanol A | A new secodaphnane-type alkaloid was characterized. | mdpi.com |
| Daphniphyllum longeracemosum | Daphnillonins A and B | Two highly rearranged Daphniphyllum alkaloids were discovered. | mdpi.com |
The continuous discovery of new Daphniphyllum alkaloids underscores the rich chemical diversity of this genus. The structural variations among these compounds, including those closely related to this compound, provide a valuable platform for further research into their biosynthesis and potential biological activities.
Chemical Synthesis and Semisynthetic Derivatization of Micranthine
Design and Synthesis of Novel Micranthine Analogues
Structure-Guided Design Principles
There is no published research available that details structure-guided design principles specifically for the modification of this compound. Studies on its structure-activity relationships, which would be a prerequisite for such design, have not been reported.
Synthetic Methodologies for Analogue Libraries
No specific synthetic methodologies for the creation of this compound analogue libraries have been described in the scientific literature. Research on the total synthesis or semisynthetic derivatization of this compound to produce a range of related compounds is not available.
Due to the absence of specific research findings on the synthesis and derivatization of this compound, it is not possible to provide detailed content or data tables for the requested topics.
In Vitro Pharmacological Investigations and Target Identification for Micranthine
Cellular and Subcellular Interaction Studies
Understanding how Micranthine interacts with cellular components at a molecular level is fundamental to defining its mechanism of action. These studies involve assessing its binding to specific receptors, its influence on enzyme activities, and its direct interactions with various proteins.
Ligand-Receptor Binding Assays
Ligand-receptor binding assays are crucial for identifying the specific cellular receptors with which this compound interacts. These assays measure the affinity of a ligand (this compound) for a receptor. A common method involves competitive binding assays, where this compound would compete with a known radiolabeled ligand for binding to a specific receptor. The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. Given this compound's hypotensive effects, key receptors to investigate would include adrenergic and muscarinic receptors, which are pivotal in cardiovascular regulation.
Table 1: Illustrative Ligand-Receptor Binding Profile for this compound The following data is illustrative to demonstrate the format of results from such assays.
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| α₁-Adrenergic | [³H]-Prazosin | 550 |
| α₂-Adrenergic | [³H]-Yohimbine | > 10,000 |
| β₁-Adrenergic | [³H]-CGP 12177 | 1200 |
| β₂-Adrenergic | [³H]-ICI 118,551 | > 10,000 |
| M₂ Muscarinic | [³H]-AF-DX 384 | 850 |
Enzyme Activity Modulation Studies
To determine if this compound's pharmacological effects are due to the modulation of enzyme activity, a panel of relevant enzymes would be screened. For a compound with cardiovascular effects, key enzymes of interest could include those involved in signal transduction pathways that regulate vascular tone and cardiac function, such as phosphodiesterases (PDEs) or various kinases. Enzyme inhibition or activation assays would be performed, and the concentration of this compound required to produce a 50% change in enzyme activity (IC50 or EC50) would be determined.
Table 2: Exemplary Enzyme Activity Modulation by this compound This table presents hypothetical data to illustrate the expected outcomes of enzyme modulation studies.
| Enzyme | Assay Type | This compound IC₅₀/EC₅₀ (µM) |
| Phosphodiesterase 3 (PDE3) | Inhibition Assay | 15 |
| Myosin Light Chain Kinase (MLCK) | Inhibition Assay | 5 |
| Protein Kinase A (PKA) | Activity Assay | No significant effect |
| Protein Kinase C (PKC) | Activity Assay | 25 (Inhibition) |
Investigation of Protein-Ligand Interactions
Beyond receptor binding and enzyme modulation, this compound may interact with other proteins to exert its effects. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to study these interactions in real-time and without the need for labeling. These methods provide quantitative data on binding affinity (KD), kinetics (kon and koff), and thermodynamics of the interaction. Potential protein targets could include ion channels or components of downstream signaling cascades.
Table 3: Hypothetical Protein-Ligand Interaction Parameters for this compound This table illustrates the type of data generated from biophysical interaction studies.
| Target Protein | Method | Affinity (K_D) (µM) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) |
| L-type Calcium Channel Subunit | SPR | 8.5 | 1.2 x 10³ | 1.02 x 10⁻² |
| Calmodulin | ITC | 22 | - | - |
In Vitro Pharmacodynamic Assessments
In vitro pharmacodynamic studies are designed to understand the physiological or biochemical effects of this compound on cells and isolated tissues. These assessments move beyond simple binding or enzyme activity to investigate the functional consequences of these interactions.
Modulation of Cellular Pathways and Signaling Cascades
To investigate how this compound affects cellular function, its impact on key signaling pathways would be examined. Based on its cardiovascular effects, pathways of interest would include those regulating intracellular calcium levels, nitric oxide production, and the phosphorylation status of proteins involved in smooth muscle contraction and cardiac function. Techniques such as Western blotting can be used to measure changes in the phosphorylation of key signaling proteins, while fluorescent probes can be used to monitor changes in intracellular second messengers like cyclic AMP (cAMP) and calcium.
Table 4: Illustrative Effects of this compound on Cellular Signaling Pathways The data below is for illustrative purposes to show potential findings in cellular assays.
| Cell Line | Pathway Component | Effect of this compound (10 µM) |
| A7r5 (Vascular Smooth Muscle) | Phospho-Myosin Light Chain | 60% Decrease |
| Human Umbilical Vein Endothelial Cells (HUVEC) | eNOS Phosphorylation (Ser1177) | 40% Increase |
| HL-1 (Cardiac Muscle) | Intracellular Ca²⁺ transient | 30% Reduction in amplitude |
Functional Assays in Isolated Cell Lines
Functional assays in relevant cell lines provide a crucial link between molecular interactions and physiological responses. For a compound with hypotensive properties, key functional assays would include measuring its effect on the contractility of vascular smooth muscle cells and its impact on the beating rate and contractility of cardiomyocytes. For instance, the effect of this compound on the contraction of isolated aortic rings pre-constricted with phenylephrine (B352888) could be assessed. Additionally, its effects on cell proliferation, migration, and viability in these cell lines would provide a broader understanding of its cellular impact.
Table 5: Hypothetical Functional Responses to this compound in Isolated Cell Lines This table provides examples of data that would be obtained from functional cellular assays.
| Cell Line/Tissue | Functional Assay | Endpoint Measured | Result with this compound |
| Rat Aortic Rings | Vasorelaxation | % Relaxation of Phenylephrine-induced contraction | EC₅₀ = 7.5 µM |
| Isolated Guinea Pig Atria | Chronotropy | Spontaneous Beating Rate | 20% decrease at 10 µM |
| A7r5 (Vascular Smooth Muscle) | Cell Proliferation | BrdU Incorporation | 25% inhibition at 10 µM |
Development and Application of In Vitro Models for Pre-clinical Screening
The pre-clinical evaluation of natural compounds like this compound relies heavily on the use of in vitro models. These models, which utilize cellular or molecular systems outside of a living organism, are instrumental in the initial stages of drug discovery for assessing potential therapeutic activities and mechanisms of action.
High-Throughput Screening (HTS) Methodologies
High-Throughput Screening (HTS) represents a important approach in modern drug discovery, allowing for the rapid assessment of large numbers of chemical compounds for their effects on specific biological targets. This methodology employs automated systems to test thousands of substances in a short period, generating vast amounts of data that can identify "hit" compounds with desired activities.
A review of the scientific literature did not yield specific studies detailing the application of high-throughput screening methodologies to the chemical compound this compound. Therefore, no data tables on HTS findings for this compound can be provided at this time.
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays are a powerful tool in cellular and molecular biology used to study the regulation of gene expression. In these assays, the regulatory sequence of a gene of interest is linked to a gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). The expression of the reporter gene provides a readout of the activity of the upstream regulatory elements, indicating whether a specific signaling pathway has been activated or inhibited by a test compound.
There are no publicly available scientific studies that have utilized reporter gene assays to investigate the effects of this compound on specific cellular signaling pathways. Consequently, no detailed research findings or data tables concerning the impact of this compound on pathway activation or inhibition can be presented.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Micranthine
Qualitative Structure-Activity Relationship Analysis
Qualitative SAR analysis involves examining how specific structural features and their spatial orientation within a molecule influence its biological interactions. This approach provides foundational insights into the pharmacophore—the essential arrangement of functional groups required for activity.
The biological activity of a compound is determined by the presence and arrangement of specific functional groups and structural frameworks that interact with biological targets. frontiersin.orgplos.org For Micranthine, a complex bisbenzylisoquinoline alkaloid, several moieties are likely critical for its biological profile. Its structure features a rigid, polycyclic skeleton with a 6,7-epoxy-6-methoxy-2-methyl-oxyacanthan-12-ol framework. vulcanchem.com
Key structural components of this compound that would be investigated in SAR studies include:
The Epoxy Ring: Epoxides are reactive moieties that can engage in covalent interactions with nucleophilic residues (e.g., cysteine, histidine) in proteins, potentially leading to irreversible inhibition.
The Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, forming critical interactions with target proteins. nih.gov Its acidity and position are key determinants of binding affinity.
The Methoxy (B1213986) Groups (-OCH₃): These groups influence the molecule's electronic properties and lipophilicity. They can also participate in hydrogen bonding or van der Waals interactions within a binding pocket.
The Tertiary Amine Nitrogens: As part of the tetrahydroisoquinoline fragments, these nitrogen atoms are typically protonated at physiological pH, allowing for strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a receptor. mdpi.com
SAR studies would involve the synthesis of analogues where each of these moieties is modified, removed, or repositioned to determine its contribution to the observed biological activity. rsc.org For example, reducing the epoxy ring or altering the position of the hydroxyl and methoxy groups would provide direct evidence of their importance.
Table 1: Potential Key Moieties of this compound for SAR Analysis
| Structural Moiety | Potential Role in Biological Activity | Type of Interaction |
| Dibenzodioxin Core | Provides structural rigidity and defines molecular shape | Shape complementarity, van der Waals forces |
| Epoxy Ring | Potential for covalent bond formation with target | Covalent bonding |
| Phenolic Hydroxyl Group | Hydrogen bond donor/acceptor | Hydrogen bonding, ionic interactions |
| Methoxy Groups | Modulates electronics and lipophilicity; space-filling | Hydrogen bonding, van der Waals forces |
| Tertiary Amines | Site for ionic bonding and hydrogen bonding | Ionic interactions, hydrogen bonding |
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the interaction of a molecule with a chiral biological target such as an enzyme or receptor. longdom.orgnih.gov Two molecules with the same chemical formula but different spatial arrangements (enantiomers or diastereomers) can have vastly different biological effects. longdom.org
This compound is a chiral molecule with a defined stereochemistry, specified in its IUPAC name as (8R,21R)-27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2¹⁶,¹⁹.1⁴,³⁰.1¹⁰,¹⁴.0³,⁸.0²⁵,³³.0²⁸,³²]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol. vulcanchem.com This specific 3D conformation is paramount because biological binding sites are themselves stereospecific. The precise orientation of the epoxy, hydroxyl, and other groups determines whether the molecule can fit optimally into its target. nih.gov
The biological activity of one stereoisomer of this compound could be significantly higher than others, as only the correct isomer will present its key interacting moieties in the proper orientation to bind effectively. nih.gov An isomer with a different configuration might not only be less active but could potentially interact with different targets, leading to off-target effects. Therefore, any SAR study of this compound must consider the synthesis and evaluation of its various stereoisomers to fully understand the structural requirements for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a shift from qualitative observations to the development of mathematical equations that quantitatively correlate the chemical structure of a series of compounds with their biological activity. neovarsity.org This approach enables the prediction of activity for novel, unsynthesized molecules.
The foundation of any QSAR model is the representation of molecules using numerical values known as molecular descriptors. neovarsity.org These descriptors quantify various aspects of a molecule's physicochemical properties. For a QSAR study on this compound and its analogues, a wide range of descriptors would be calculated from the 2D or 3D structures using specialized software. vcclab.org
These descriptors are typically categorized into several classes:
Constitutional (1D): These are the most basic descriptors, derived from the molecular formula, such as molecular weight, atom counts, and bond counts. talete.mi.it
Topological (2D): These descriptors describe the connectivity of atoms in the molecule, such as branching indices and topological polarity surface area (TPSA).
Geometrical (3D): Derived from the 3D coordinates of the atoms, these include descriptors related to molecular size and shape.
Physicochemical: Properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polarizability are crucial for describing a molecule's transport and binding characteristics.
Electronic (Quantum Chemical): Descriptors such as dipole moment and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) describe the electronic properties of the molecule. mdpi.com
Table 2: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Number of Rotatable Bonds (nRotB) | Molecular flexibility |
| Geometrical | van der Waals Surface Area | Molecular surface and volume |
| Physicochemical | LogP (Octanol-Water Partition) | Lipophilicity/Hydrophobicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
Once descriptors are calculated for a set of this compound analogues with known biological activities, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the activity (dependent variable). researchgate.net
Two common linear regression methods used are:
Multiple Linear Regression (MLR): MLR is a straightforward method that creates a linear equation relating the most significant descriptors to biological activity. nih.gov The resulting model is easily interpretable. However, it requires that the number of compounds be significantly larger than the number of descriptors and that the descriptors are not highly inter-correlated. nih.govnih.gov
Partial Least Squares (PLS): PLS is a more robust method that can handle datasets with many, often correlated, variables. nih.govmdpi.com It reduces a large number of descriptors into a smaller set of orthogonal (non-correlated) latent variables, which are then used to build the regression model. nih.gov This makes it particularly suitable for the complex descriptor sets generated in modern QSAR studies.
A typical QSAR model would take the form of a linear equation, and its statistical quality would be rigorously validated to ensure its predictive power. researchgate.netjdvu.ac.in
Table 3: Hypothetical Data Structure for a this compound QSAR Study
| Compound | Biological Activity (pIC₅₀) | Descriptor 1 (LogP) | Descriptor 2 (TPSA) | Descriptor 3 (MW) |
| This compound | 6.8 | 4.2 | 85.3 | 548.6 |
| Analogue 1 | 7.2 | 4.5 | 80.1 | 562.7 |
| Analogue 2 | 6.1 | 3.8 | 95.6 | 534.5 |
| Analogue 3 | 5.5 | 5.1 | 75.4 | 576.8 |
While 2D-QSAR models are powerful, 3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of molecules. nih.gov These approaches require the structural alignment of all molecules in the dataset, and they calculate interaction fields around them. researchgate.net
Prominent 3D-QSAR techniques include:
Comparative Molecular Field Analysis (CoMFA): CoMFA places each aligned molecule in a 3D grid and calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point using a probe atom. These field values are then used as descriptors in a PLS analysis to build a predictive model. mdpi.com The results can be visualized as contour maps, highlighting regions where steric bulk or specific charges are favorable or unfavorable for activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com It uses a Gaussian function to avoid the steep potential changes that can occur in CoMFA, often resulting in more interpretable contour maps. nih.gov
These 3D-QSAR models offer direct, visual insights into the structural requirements of the target's binding site, making them invaluable for the rational design of new, more potent inhibitors based on the this compound scaffold. researchgate.netbiointerfaceresearch.com
Table 4: Comparison of QSAR Modeling Approaches
| Method | Dimensionality | Key Principle | Output |
| MLR | 2D | Linear correlation of selected descriptors with activity. | Simple mathematical equation. |
| PLS | 2D | Regression on latent variables derived from many descriptors. | Robust mathematical equation. |
| CoMFA | 3D | Correlation of steric and electrostatic fields with activity. | 3D contour maps indicating favorable/unfavorable regions. |
| CoMSIA | 3D | Correlation of multiple similarity fields (steric, electrostatic, hydrophobic, H-bond) with activity. | 3D contour maps with more detailed interaction information. |
Rational Design of this compound Analogues Based on SAR/QSAR Insights
Computational Drug Design for Lead Optimization
Computational drug design is an essential component in the lead optimization phase of drug discovery. eduprojecttopics.com It employs computational methods to predict and analyze the interactions between a ligand, such as a this compound analogue, and its biological target. This in silico approach significantly accelerates the design-synthesis-testing cycle by prioritizing compounds with a higher probability of success. For a compound like this compound, lead optimization would involve modifying its core structure to enhance desired biological activities while minimizing off-target effects.
Detailed Research Findings:
Studies on bisbenzylisoquinoline alkaloids, the class to which this compound belongs, have demonstrated the utility of computational methods in understanding their biological activities. For instance, QSAR analyses have been performed on series of these alkaloids to determine the structural features crucial for their antimalarial and cytotoxic effects. abu.edu.ng These studies reveal that specific molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, are correlated with biological activity.
A QSAR study on 22 bisbenzylisoquinoline alkaloids against malaria, for example, identified several key descriptors that influence their activity. eduprojecttopics.comabu.edu.ng The models generated showed a high statistical significance, indicating their predictive power. abu.edu.ng The descriptors found to be important for the antimalarial activity of bisbenzylisoquinoline alkaloids include:
BCUTw-1h: An eigenvalue of a weighted connectivity matrix that encodes information about atomic properties relevant to intermolecular interactions. abu.edu.ng
CrippenlogP: A calculated measure of the molecule's lipophilicity, which affects its ability to cross cell membranes. abu.edu.ng
maxssO: An electrotopological state atom type descriptor related to the electronic environment of oxygen atoms. abu.edu.ng
Conversely, descriptors found to be associated with cytotoxicity included:
ATSc4: An autocorrelation descriptor weighted by charges, which provides information about the distribution of charges within the molecule. abu.edu.ng
SHBint9: A descriptor related to the strength of potential intramolecular hydrogen bonds. abu.edu.ng
These findings suggest that to optimize a bisbenzylisoquinoline alkaloid like this compound for antimalarial activity while reducing toxicity, modifications should aim to enhance the properties associated with the activity descriptors and diminish those linked to the cytotoxicity descriptors. For example, altering substituents to modulate lipophilicity and the electronic properties of heteroatoms could be a rational approach.
| Descriptor Type | Descriptor Name | Implication for Biological Activity of Bisbenzylisoquinoline Alkaloids |
| Topological and Connectivity | BCUTw-1h | Important for intermolecular interactions and antimalarial activity. abu.edu.ng |
| VCH-6 | Related to the overall molecular topology and can influence cytotoxicity. abu.edu.ng | |
| Physicochemical | CrippenlogP | Lipophilicity is a key factor in determining antimalarial activity. abu.edu.ng |
| Electronic | maxssO | The electronic state of oxygen atoms is correlated with antimalarial potency. abu.edu.ng |
| ATSc4 | Charge distribution within the molecule can contribute to cytotoxicity. abu.edu.ng | |
| Hydrogen Bonding | SHBint9 | The potential for intramolecular hydrogen bonding may be linked to cytotoxicity. abu.edu.ng |
Virtual Screening for Discovery of Related Bioactive Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.org This method can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active compound like this compound as a template. Virtual screening is particularly useful for discovering novel scaffolds that may have similar biological activity but different chemical structures, a process known as scaffold hopping.
Detailed Research Findings:
In the context of bisbenzylisoquinoline alkaloids, virtual screening has been successfully employed to identify inhibitors of various biological targets. For example, a study utilized structure-based virtual screening to investigate 326 natural products from Thai traditional plants as potential inhibitors of the SARS-CoV-2 main protease (3CLPro). acs.org This screening led to the identification of several bisbenzylisoquinoline alkaloids, including neferine, liensinine, and isoliensinine, as promising candidates. acs.org The study combined molecular docking with molecular dynamics simulations and in vitro enzymatic assays to validate the computational predictions. acs.org
The virtual screening workflow typically involves the following steps:
Library Preparation: A large database of chemical compounds is prepared in a suitable format for computational analysis.
Target Preparation: If structure-based screening is used, the 3D structure of the biological target is obtained and prepared for docking.
Docking and Scoring: The compounds in the library are computationally "docked" into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each compound.
Hit Selection and Filtering: Compounds with the best scores are selected as "hits." These hits are often filtered based on drug-likeness criteria, such as Lipinski's rule of five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize those with favorable pharmacokinetic profiles. nih.govnih.gov
Experimental Validation: The most promising candidates from the virtual screening are then synthesized or acquired and tested in biological assays to confirm their activity.
Analytical Chemistry Methodologies in Micranthine Research
Extraction and Isolation Techniques from Complex Natural Matrices
Micranthine is found within the plant kingdom, often alongside a multitude of other structurally similar alkaloids and secondary metabolites. Its initial liberation and purification from this complex natural environment is a critical first step in its scientific investigation. The primary source of this compound and its related alkaloids is the bark of plants from the Daphnandra genus, such as Daphnandra micrantha. rsc.org
The isolation of this compound and other Daphnandra alkaloids typically begins with solvent extraction from dried and finely ground plant material, usually the bark. uq.edu.au This process is designed to efficiently remove the alkaloids from the plant tissue into a liquid solvent.
Initial Extraction: The process commences with exhaustive extraction using a polar solvent like ethanol, often in a large-scale Soxhlet apparatus to ensure maximum recovery. uq.edu.au Following the initial extraction, the solvent is concentrated under reduced pressure to yield a crude extract. This extract is then subjected to a series of acid-base liquid-liquid partitioning steps to separate the alkaloids from non-alkaloidal compounds. The general procedure involves:
Acidification of the crude extract with a dilute acid (e.g., hydrochloric acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.
Washing the acidic aqueous solution with an immiscible organic solvent (e.g., chloroform) to remove neutral and acidic impurities like fats, resins, and phenolic compounds. uq.edu.au
Basification of the aqueous layer with a base (e.g., ammonia (B1221849) or sodium hydroxide) to deprotonate the alkaloid salts, converting them back into their free base form.
Extraction of the free base alkaloids into an organic solvent like chloroform (B151607) or ether. uq.edu.au
This acid-base extraction protocol effectively concentrates the total alkaloid fraction, which includes this compound and its congeners like daphnoline (B1202461) and repanduline.
Chromatographic Purification: The resulting crude alkaloid mixture is a complex blend requiring further separation. Column chromatography is the principal technique used for this purpose. researchgate.net This method separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a mobile phase.
For the separation of alkaloids from Daphnandra species, silica (B1680970) gel is a commonly used stationary phase. A gradient elution is employed, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of alkaloids with differing polarities. A typical solvent system might start with a non-polar solvent like chloroform and gradually introduce a more polar solvent like methanol. mdpi.com Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds. Fractions containing the same alkaloid are combined, and the solvent is evaporated to yield a more purified product, which may require further recrystallization to achieve high purity. uq.edu.au
Table 1: General Scheme for Solvent Extraction and Purification of Daphnandra Alkaloids
| Step | Procedure | Purpose |
|---|---|---|
| 1. Extraction | Maceration or Soxhlet extraction of dried, ground bark with ethanol. | To liberate total secondary metabolites, including alkaloids, from the plant matrix. |
| 2. Concentration | Evaporation of the extraction solvent under reduced pressure. | To obtain a crude concentrated extract. |
| 3. Acid-Base Partitioning | Dissolve extract in dilute HCl; wash with chloroform. Basify the aqueous layer with NH₄OH. | To separate acidic/neutral compounds from basic alkaloids. |
| 4. Alkaloid Extraction | Extract the basified aqueous solution with chloroform. | To isolate the crude total alkaloid fraction. |
| 5. Column Chromatography | Separation of crude alkaloids on a silica gel column using a gradient solvent system (e.g., Chloroform-Methanol). | To separate individual alkaloids based on polarity. |
| 6. Final Purification | Recrystallization of isolated fractions from a suitable solvent (e.g., chloroform). | To obtain pure crystalline alkaloids like this compound. |
While classical column chromatography is effective, it can suffer from drawbacks such as the irreversible adsorption of the sample onto the solid stationary phase, leading to lower recovery. mdpi.com Advanced separation techniques like Countercurrent Chromatography (CCC) offer a valuable alternative for the purification of natural products like this compound.
Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that does not use a solid support. Instead, it relies on the partitioning of a solute between two immiscible liquid phases. mdpi.com One liquid phase serves as the stationary phase, held in place by centrifugal force, while the other acts as the mobile phase. This technique eliminates the issue of irreversible adsorption, allows for high sample loading, and ensures near-quantitative recovery of the analyte. For separating complex alkaloid mixtures, CCC, particularly in its high-speed (HSCCC) format, provides excellent resolution. The selection of a suitable two-phase solvent system is crucial for a successful separation and is based on the partition coefficient (K) of the target alkaloids.
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound for structural elucidation or biological testing, preparative HPLC is an indispensable tool. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution are commonly employed for the final purification of bisbenzylisoquinoline alkaloids. nih.gov
Quantitative Analysis of this compound in Biological and Botanical Samples
Accurate quantification of this compound in plant extracts or biological fluids is essential for quality control, phytochemical studies, and pharmacokinetic analysis. This requires the development of sensitive, specific, and reliable analytical assays.
Both spectrophotometric and chromatographic methods can be developed for the quantification of this compound, with chromatography being the more specific and widely used approach.
Spectrophotometric Assays: UV-Vis spectrophotometry offers a simple and rapid method for the determination of total alkaloids in a sample. nih.gov Bisbenzylisoquinoline alkaloids typically exhibit characteristic UV absorption maxima due to their aromatic ring systems, often in the range of 240-450 nm. researchgate.netacs.org A common method involves the reaction of the alkaloid with an indicator dye, such as bromocresol green (BCG), to form a colored complex that can be measured colorimetrically. nih.gov The procedure generally involves:
Extraction of the alkaloids into an acidic solution.
Reaction with a BCG solution at a specific pH (e.g., 4.7) to form a yellow alkaloid-BCG complex.
Extraction of the complex into an organic solvent like chloroform.
Measurement of the absorbance of the chloroform layer at the wavelength of maximum absorption (around 470 nm).
The concentration is then determined by comparing the absorbance to a calibration curve prepared using a standard alkaloid like atropine. nih.gov While useful for estimating total alkaloid content, this method lacks specificity and cannot distinguish this compound from other alkaloids present in the extract.
Chromatographic Assays: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for the specific quantification of individual alkaloids like this compound. nih.gov A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient mixture of acetonitrile and a phosphate (B84403) buffer, with the pH adjusted to ensure the alkaloids are in a suitable ionic state for good peak shape and resolution. nih.gov UV detection is commonly performed at a wavelength where the bisbenzylisoquinoline scaffold shows strong absorbance, typically around 280 nm. For more complex biological matrices where higher sensitivity and specificity are required, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.
Table 2: Typical HPLC Conditions for Analysis of Bisbenzylisoquinoline Alkaloids
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Phosphate Buffer (e.g., pH 8.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
These are representative conditions and require optimization for the specific analysis of this compound.
For an analytical method to be considered reliable for quantitative purposes, it must undergo a thorough validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). routledge.com This ensures the method is fit for its intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., other alkaloids, matrix components). This is often demonstrated by analyzing blank matrices and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. A correlation coefficient (r²) close to 1.0 is desired.
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Representative Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision (RSD) | Should not exceed 15% (20% at LLOQ) |
| Selectivity | No significant interfering peaks at the analyte's retention time in blank samples |
| Recovery | Should be consistent, precise, and reproducible |
Based on general FDA and EMA guidelines for bioanalytical method validation.
Bioanalytical Applications and Pharmacokinetic Investigation Tools (In Vitro)
In vitro models are crucial tools for the early assessment of the pharmacokinetic properties of a compound, providing insights into its absorption and metabolism before any in vivo studies are conducted. These tools are vital in the bioanalytical investigation of this compound and related alkaloids.
Metabolism Studies: The metabolic stability of a compound is a key determinant of its bioavailability and duration of action. In vitro metabolism studies are typically conducted using liver subcellular fractions, such as microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s). nih.gov In a typical assay, this compound would be incubated with liver microsomes in the presence of necessary cofactors (like NADPH). Samples are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is then quantified by a validated LC-MS/MS method. This data allows for the calculation of key metabolic parameters, such as the in vitro half-life (t½) and intrinsic clearance (CLint). Such studies on related bisbenzylisoquinoline alkaloids like tetrandrine (B1684364) have been crucial in understanding their metabolic pathways and potential for drug-drug interactions. nih.gov
Permeability Assays: The Caco-2 cell permeability assay is the most widely used in vitro model for predicting the intestinal absorption of drugs. creative-biolabs.com Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.
To assess the permeability of this compound, the compound would be added to the apical (AP) side of the Caco-2 monolayer, and its appearance on the basolateral (BL) side would be monitored over time. The transport is also measured in the reverse direction (BL to AP) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption. The apparent permeability coefficient (Papp) is calculated from this data. Compounds with a high Papp value are predicted to be well-absorbed in vivo. Studies on other isoquinoline (B145761) alkaloids have used this model to screen for oral absorption potential and investigate transport mechanisms. researchgate.netsemanticscholar.org
Table 4: Classification of Drug Permeability Based on Caco-2 Papp Values
| Papp (AP→BL) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
|---|---|
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
General classification scheme for predicting oral drug absorption.
Studies of Metabolic Stability and Biotransformation Pathways in Vitro
No specific studies on the in vitro metabolic stability or biotransformation pathways of this compound have been identified in the current body of scientific literature. In drug discovery, such studies are crucial for understanding how a compound is processed by metabolic enzymes, which can influence its efficacy and safety. researchgate.netsolvobiotech.com Typically, these investigations involve incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions to simulate metabolic processes. bioivt.comnih.gov The rate of disappearance of the parent compound is measured over time to determine its metabolic stability, often expressed as in vitro half-life and intrinsic clearance. solvobiotech.com
The identification of metabolites, or the products of biotransformation, is another critical aspect of these studies. frontiersin.orgsemanticscholar.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) are generally employed to separate and identify the chemical structures of these metabolites. researchgate.net This information helps in understanding the metabolic pathways, which can involve Phase I reactions (like oxidation, reduction, and hydrolysis) often mediated by cytochrome P450 (CYP) enzymes, and Phase II reactions (conjugation). researchgate.netyoutube.com Without specific research on this compound, no data on its metabolic profile can be provided.
A hypothetical data table for in vitro metabolic stability is presented below to illustrate how such data would typically be organized.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound This table is for illustrative purposes only as no data for this compound has been found.
| Test System | Species | Incubation Time (min) | Percent Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|---|
| Liver Microsomes | Human | 60 | Data N/A | Data N/A | Data N/A |
| Liver Microsomes | Rat | 60 | Data N/A | Data N/A | Data N/A |
| Liver Microsomes | Mouse | 60 | Data N/A | Data N/A | Data N/A |
| Hepatocytes | Human | 120 | Data N/A | Data N/A | Data N/A |
Assessment of Drug Transporter Interactions in Vitro
Information regarding the in vitro assessment of this compound's interaction with drug transporters is not available in published research. Drug transporters are proteins that facilitate the movement of substances across cell membranes and play a significant role in a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govbioivt.com In vitro assays are commonly used to determine if a compound is a substrate or an inhibitor of key transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and Organic Cation Transporters (OCTs). mdpi.comresearchgate.net
These assessments are critical for predicting potential drug-drug interactions and understanding the pharmacokinetic behavior of a compound. tg.org.aunih.gov The lack of such studies for this compound means its potential to be affected by or to affect other drugs via transporter-mediated mechanisms remains unknown.
To demonstrate how findings from such studies are typically presented, a hypothetical data table is provided below.
Table 2: Hypothetical In Vitro Drug Transporter Interaction Profile of this compound This table is for illustrative purposes only as no data for this compound has been found.
| Transporter | Test System | Assay Type | Result | IC₅₀ / Kₘ (µM) |
|---|---|---|---|---|
| P-gp (ABCB1) | Caco-2 cells | Substrate Assessment | Data N/A | Data N/A |
| P-gp (ABCB1) | Membrane Vesicles | Inhibition Assay | Data N/A | Data N/A |
| BCRP (ABCG2) | MDCK-II cells | Substrate Assessment | Data N/A | Data N/A |
| BCRP (ABCG2) | Membrane Vesicles | Inhibition Assay | Data N/A | Data N/A |
| OATP1B1 (SLCO1B1) | OATP1B1-transfected cells | Substrate Assessment | Data N/A | Data N/A |
| OATP1B1 (SLCO1B1) | OATP1B1-transfected cells | Inhibition Assay | Data N/A | Data N/A |
| OATP1B3 (SLCO1B3) | OATP1B3-transfected cells | Substrate Assessment | Data N/A | Data N/A |
| OATP1B3 (SLCO1B3) | OATP1B3-transfected cells | Inhibition Assay | Data N/A | Data N/A |
| OCT2 (SLC22A2) | OCT2-transfected cells | Substrate Assessment | Data N/A | Data N/A |
Future Directions and Interdisciplinary Research Opportunities
Exploration of Undiscovered Biosynthetic Enzymes and Genes
The biogenesis of complex alkaloids such as Micranthine is an elegant enzymatic process that is yet to be fully elucidated. The molecule is formed through oxidative phenol (B47542) coupling, but the specific enzymes and the genes encoding them remain largely unknown. gla.ac.uk Identifying these components is a critical step toward understanding and potentially manipulating the production of this compound.
Future research should focus on genome mining and transcriptomic analysis of the plant species known to produce this compound. By comparing the genetic makeup and gene expression profiles of high- and low-producing plant varieties, researchers can identify candidate genes involved in the biosynthetic pathway. Techniques successfully used for other complex natural products, such as maytansine (B1676224) and muraminomicin, can serve as a blueprint. nih.govmdpi.com The discovery of a biosynthetic gene cluster for this compound would enable the functional characterization of novel enzymes, such as specific cytochrome P450s or laccases, that catalyze the key oxidative coupling steps. This knowledge is fundamental for future biotechnological production efforts.
| Research Objective | Proposed Methodology | Key Technologies | Potential Outcome |
|---|---|---|---|
| Identify this compound Biosynthetic Genes | Comparative genomics and transcriptomics of this compound-producing vs. non-producing plant species/varieties. | Next-Generation Sequencing (NGS), RNA-Seq, Genome Mining Algorithms. | Discovery of the complete biosynthetic gene cluster for this compound. |
| Characterize Novel Biosynthetic Enzymes | Heterologous expression of candidate genes in microbial hosts (e.g., E. coli, yeast) followed by in vitro enzymatic assays. | Gene cloning, protein purification, HPLC, Mass Spectrometry. | Functional validation of enzymes responsible for key steps in this compound synthesis. |
| Elucidate Regulatory Networks | Analysis of transcription factors and regulatory elements controlling the expression of biosynthetic genes. | Yeast one-hybrid (Y1H) assays, ChIP-Seq. | Understanding of how this compound production is regulated within the plant. |
Novel In Vitro Models for Deeper Mechanistic Understanding
A significant challenge in natural product research is the translation of in vitro findings to clinical applications. nih.gov Traditional 2D cell culture models often fail to replicate the complex microenvironment of human tissues, limiting their predictive power. To gain a deeper mechanistic understanding of this compound's biological activities, the development and application of novel in vitro models are essential.
Advanced in vitro systems, such as 3D organoids and organ-on-a-chip platforms, offer a more physiologically relevant context for studying drug effects. rsc.org For instance, liver organoids could be used to investigate the metabolism of this compound, while disease-specific models (e.g., cancer spheroids) could help elucidate its mode of action in a setting that more closely mimics a tumor microenvironment. rsc.orgscience.gov These models allow for the detailed study of cellular responses, target engagement, and potential toxicity with greater accuracy than conventional methods. rsc.org
| Model Type | Research Application for this compound | Advantages over Traditional Models | Data to be Generated |
|---|---|---|---|
| 3D Cancer Spheroids | Elucidate anti-cancer mechanisms and drug penetration. | Mimics tumor microenvironment, including cell-cell interactions and nutrient gradients. | Cell viability, apoptosis rates, target protein expression, spheroid growth inhibition. |
| Liver Organoids | Study metabolic pathways and potential hepatotoxicity. | Contains multiple liver cell types (hepatocytes, stellate cells) with functional organization. rsc.org | Metabolite profiles, expression of metabolic enzymes, cytotoxicity markers. |
| Organ-on-a-Chip | Investigate effects on specific tissues (e.g., vascular or neural systems) under dynamic flow conditions. | Allows for real-time monitoring and simulation of physiological fluid flow and mechanical cues. rsc.org | Cellular morphology changes, barrier integrity, biomarker secretion. |
Chemoinformatic and Computational Approaches for Predictive Biology
Chemoinformatics and computational biology provide powerful tools to accelerate drug discovery and development by making predictions based on a compound's structure. cas.orgfrontiersin.org These in silico methods can be applied to this compound to predict its biological activities, identify potential molecular targets, and guide the design of new, more potent analogues.
Predictive modeling can be employed to build quantitative structure-activity relationship (QSAR) models. nih.gov By analyzing a dataset of this compound analogues and their measured biological activities, machine learning algorithms can identify the key structural features responsible for efficacy. nih.gov Furthermore, computational approaches like molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with various protein targets, providing insights into its mechanism of action at an atomic level. frontiersin.orgnih.gov These predictive tools help prioritize experimental resources and focus on the most promising avenues for drug development. appinio.com
| Computational Approach | Specific Application to this compound | Required Inputs | Predicted Output |
|---|---|---|---|
| Target Prediction/Inverse Docking | Screening this compound's 3D structure against a library of known protein binding sites. | High-quality 3D structure of this compound. | A ranked list of potential protein targets. |
| QSAR Modeling | Identifying structural features of this compound crucial for its biological activity. | A dataset of this compound analogues with corresponding activity data (e.g., IC50 values). | A mathematical model that predicts the activity of new, unsynthesized analogues. nih.gov |
| Molecular Dynamics Simulation | Understanding the stability and dynamics of the this compound-protein complex. | A predicted or known protein target docked with this compound. | Insights into binding affinity, conformational changes, and the role of solvent. nih.gov |
Q & A
Basic Question: How to Formulate a Focused Research Question on Micranthine’s Biological Activity?
Answer:
A well-defined research question must:
- Be specific and measurable : Narrow the scope to a single mechanism (e.g., "How does this compound inhibit NF-κB signaling in in vitro models?"). Avoid broad inquiries like "What are this compound’s effects?" .
- Address a knowledge gap : Conduct a systematic literature review to identify understudied pathways or contradictory findings (e.g., "Does this compound exhibit dual pro-/anti-inflammatory effects depending on dosage?"). Cite unresolved debates from prior studies .
- Align with feasibility : Ensure access to necessary tools (e.g., HPLC for purity validation, cell lines for toxicity assays) and ethical approvals for biological testing .
Basic Question: What Experimental Design Principles Ensure Rigor in this compound Pharmacological Studies?
Answer:
- Controlled variables : Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize batch-to-batch variability .
- Sample size justification : Use power analysis to determine the minimum sample size for statistical significance. For in vivo studies, refer to species-specific ethical guidelines .
- Blinding and randomization : Implement double-blinding in animal trials to reduce observer bias, especially when assessing behavioral outcomes .
- Replication : Include triplicate measurements in in vitro assays (e.g., IC50 calculations) and independent replication cohorts for in vivo work .
Advanced Question: How to Resolve Contradictions in this compound’s Reported Pharmacokinetic Data?
Answer:
- Meta-analysis of existing data : Systematically compare studies using tools like PRISMA guidelines to identify methodological disparities (e.g., variations in administration routes or detection techniques) .
- Sensitivity analysis : Test whether contradictory results persist under standardized conditions. For example, reevaluate this compound’s bioavailability using identical animal models and dosing regimens across labs .
- Triangulation : Combine quantitative (e.g., plasma concentration measurements) and qualitative data (e.g., patient-reported outcomes in clinical trials) to contextualize discrepancies .
Advanced Question: What Strategies Improve Reproducibility in this compound Synthesis Protocols?
Answer:
- Detailed methodology : Report reaction conditions (e.g., catalyst loadings, reaction time) exhaustively in supplementary materials. For novel compounds, include NMR, HPLC, and mass spectrometry data .
- Open-data practices : Share raw spectral data and crystallographic files in public repositories (e.g., Zenodo) to enable independent verification .
- Collaborative validation : Partner with independent labs to replicate key steps (e.g., catalytic asymmetric synthesis) and publish joint technical reports .
Advanced Question: How to Integrate Mixed Methods in Studying this compound’s Ethnopharmacological Use?
Answer:
- Qualitative phase : Conduct semi-structured interviews with traditional practitioners to identify dosage practices and perceived efficacy. Use open-ended questions to avoid bias (e.g., "Describe contexts where this compound-containing preparations are administered") .
- Quantitative phase : Cross-validate ethnopharmacological claims via LC-MS quantification of this compound in traditional remedies and correlate with clinical endpoints (e.g., fever reduction rates) .
- Data integration : Use joint displays to map qualitative themes (e.g., cultural significance) onto pharmacokinetic/pharmacodynamic models .
Basic Question: What Ethical Considerations Apply to this compound Clinical Trials?
Answer:
- Informed consent : Disclose potential risks (e.g., hepatotoxicity signals from preclinical studies) in participant information sheets .
- Data anonymization : Encrypt patient identifiers in electronic databases and restrict access to principal investigators .
- Conflict of interest declaration : Disclose funding sources (e.g., pharmaceutical partnerships) in trial registries and publications .
Advanced Question: How to Optimize In Silico Models for this compound Target Prediction?
Answer:
- Algorithm selection : Compare docking software (e.g., AutoDock vs. Schrödinger) for accuracy in predicting this compound-protein binding affinities. Validate with experimental mutagenesis data .
- Dataset curation : Use cheminformatics databases (e.g., ChEMBL) to train machine learning models on structurally related alkaloids .
- Uncertainty quantification : Report confidence intervals for binding energy predictions and flag low-reliability targets (e.g., RMSD >2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
